Rintodestrant - 2088518-51-6

Rintodestrant

Catalog Number: EVT-3461767
CAS Number: 2088518-51-6
Molecular Formula: C26H19FO5S
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rintodestrant is an orally available selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, rintodestrant specifically targets and binds to the estrogen receptor alpha (ERalpha; ERa; ESR1) and induces a conformational change that promotes ERalpha degradation and downregulation. This prevents ERalpha-mediated signaling and inhibits both the growth and survival of ERalpha-expressing cancer cells.
Source and Classification

Rintodestrant is classified as a non-steroidal compound that selectively binds to estrogen receptors, promoting their degradation. This mechanism is crucial in combating hormone-driven cancers, especially in patients with mutations that confer resistance to standard therapies. The compound is currently undergoing various clinical trials to evaluate its efficacy and safety in different breast cancer settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rintodestrant involves several key steps that focus on creating a compound with high potency and selectivity for the estrogen receptor. The design incorporates an acrylic acid side chain, which is integral to its mechanism of action.

  1. Initial Synthesis: The starting materials are reacted under controlled conditions to form the core structure of the molecule.
  2. Functionalization: Subsequent reactions introduce the acrylic acid side chain, enhancing the compound's binding affinity for the estrogen receptor.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity levels necessary for clinical use.

Technical details regarding the synthesis can be found in studies that outline various synthetic routes and modifications leading to improved pharmacokinetic properties .

Molecular Structure Analysis

Structure and Data

Rintodestrant possesses a unique molecular structure characterized by its non-steroidal framework and specific functional groups that facilitate its activity as a selective estrogen receptor degrader.

  • Molecular Formula: C21_{21}H24_{24}ClN3_{3}O3_{3}
  • Molecular Weight: Approximately 391.88 g/mol
  • Structural Features: The compound features an aromatic ring system connected to an acrylic acid moiety, which is critical for its interaction with estrogen receptors.

The three-dimensional conformation of Rintodestrant allows it to effectively bind to the estrogen receptor, leading to its degradation and subsequent inhibition of estrogen-mediated signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Rintodestrant engages in several chemical interactions that are pivotal for its function:

  1. Binding Reaction: It binds to the estrogen receptor, inducing a conformational change that leads to receptor degradation.
  2. Degradation Pathway: Following binding, Rintodestrant promotes ubiquitination of the receptor, marking it for proteasomal degradation.
  3. Inhibition of Proliferation: The resultant decrease in available estrogen receptors leads to reduced cell proliferation in estrogen-dependent tumors.

These reactions highlight Rintodestrant's role in disrupting estrogen signaling pathways critical for tumor growth .

Mechanism of Action

Process and Data

The mechanism of action of Rintodestrant involves several key steps:

  1. Estrogen Receptor Binding: Upon administration, Rintodestrant selectively binds to the estrogen receptor.
  2. Receptor Degradation: This binding triggers a cascade that results in the degradation of the receptor through the ubiquitin-proteasome pathway.
  3. Inhibition of Tumor Growth: By reducing the levels of functional estrogen receptors, Rintodestrant effectively inhibits tumor growth and proliferation in breast cancer cells.

Clinical studies have shown significant antitumor activity in models resistant to other therapies, underscoring its potential as a novel treatment option .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rintodestrant exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for oral administration.
  • Bioavailability: Its design aims for high oral bioavailability, allowing effective systemic exposure after ingestion.

These properties contribute to its potential effectiveness as a therapeutic agent against breast cancer .

Applications

Scientific Uses

Rintodestrant is primarily investigated for its application in treating estrogen receptor-positive breast cancer. Its development represents a significant advancement in endocrine therapy, particularly for patients who have developed resistance to existing treatments like tamoxifen or aromatase inhibitors.

Clinical trials are ongoing to assess its efficacy both as a monotherapy and in combination with other agents such as cyclin-dependent kinase 4/6 inhibitors (e.g., palbociclib), aiming to enhance treatment outcomes for advanced metastatic breast cancer patients .

Pharmacological Profile of Rintodestrant as a Selective Estrogen Receptor Degrader (SERD)

Mechanistic Basis of Estrogen Receptor Antagonism and Degradation

Rintodestrant (G1T48) is an investigational, non-steroidal oral SERD designed to overcome limitations of earlier ER-targeting therapies. Its pharmacological activity centers on high-affinity binding to estrogen receptor alpha (ERα), inducing conformational changes that trigger receptor degradation and suppress oncogenic signaling in ER+ breast cancer.

Structural Determinants of ERα Binding Affinity and Specificity

Rintodestrant incorporates a benzothiophene scaffold linked to a rigid acrylic acid side chain, a design inspired by earlier SERDs like GW5638 and raloxifene [9] [10]. The acrylic acid moiety critically interacts with helix 12 (H12) of ERα's ligand-binding domain (LBD), displacing it from its native agonist position. This displacement:

  • Prevents coactivator recruitment by destabilizing the activation function-2 (AF-2) surface
  • Increases ERα surface hydrophobicity, marking it for proteasomal degradation [9] [10]Compared to fulvestrant’s steroidal structure, rintodestrant’s non-steroidal architecture enhances oral bioavailability and avoids first-pass metabolism issues [9]. Its binding affinity (IC₅₀) for ERα is within the low nanomolar range, though exact values remain proprietary.

Table 1: Structural and Functional Comparison of Rintodestrant with Reference SERDs

FeatureRintodestrantFulvestrantElacestrant
Chemical ClassNon-steroidal (benzothiophene)Steroidal (estradiol analog)Non-steroidal (indazole)
Key Functional GroupAcrylic acid side chain7α-alkylamide chainBasic side chain
Administration RouteOralIntramuscularOral
ERα Binding SpecificityHigh (low nM IC₅₀)HighModerate-high
Primary Degradation MechanismProteasomalProteasomalProteasomal

Comparative Efficacy in ER Downregulation Relative to Fulvestrant and Other SERDs

Preclinical studies demonstrate rintodestrant achieves near-complete ERα degradation (>90% reduction) in ER+ breast cancer cell lines (e.g., MCF-7) at clinically relevant concentrations [9] [10]. This degradation efficiency surpasses fulvestrant’s maximum degradation of ~70–80% observed in human studies, attributable to fulvestrant’s pharmacokinetic limitations and injectable formulation [10] [19]. Key differentiators include:

  • Superior ER turnover kinetics: Rintodestrant induces irreversible ERα degradation within 4–6 hours in vitro, while fulvestrant requires sustained exposure [10]
  • Activity against ESR1 mutants: Maintains degradation efficacy against Y537S and D538G mutants, which confer partial resistance to fulvestrant [9] [33]
  • Oral bioavailability: Achieves plasma concentrations exceeding the threshold for ER degradation without requiring loading doses [9]

Modulation of Transcriptional Coactivator Recruitment in ER+ Breast Cancer Models

Rintodestrant’s displacement of H12 fundamentally alters ERα’s interaction with transcriptional regulators:

  • Blocks binding of coactivators (e.g., SRC-3, AIB1) to the AF-2 domain by destabilizing the charge clamp formed by H12 [5] [9]
  • Promotes corepressor recruitment (e.g., NCoR, SMRT), converting ERα into a transcriptionally repressive complex [5]Transcriptomic profiling in ER+ tumor models shows rintodestrant:
  • Suppresses estrogen-responsive genes (e.g., TFF1, GREB1, PDZK1) by >80% [9]
  • Reduces chromatin accessibility at ER-bound enhancers and promoters more potently than tamoxifen [5]

Table 2: Impact of Rintodestrant on ERα Transcriptional Machinery

Transcriptional ComponentEffect of RintodestrantFunctional Consequence
Helix 12 (H12)Displaced from agonist conformationDestabilizes AF-2 surface
Coactivators (SRC-3)Recruitment inhibited by >90%Blocks transactivation of growth genes
Corepressors (NCoR)Recruitment enhanced 2–3 foldSilences ER-dependent transcription
RNA Polymerase II LoadingReduced at ER target gene promotersHalts cell cycle progression

Impact on Ligand-Independent ER Activation Pathways

Rintodestrant demonstrates efficacy against ligand-independent ER activation mechanisms that drive resistance to conventional endocrine therapies:

Suppression of Constitutive ER Activity in ESR1-Mutant Models

In cell lines expressing Y537S or D538G ESR1 mutants:

  • Rintodestrant achieves >70% degradation of mutant ERα versus ≤50% with fulvestrant at equivalent doses [9] [33]
  • Reduces basal ER transcriptional activity by 85–90% compared to vehicle-treated controls [9]This occurs because ESR1 mutations stabilize H12 in an agonist-like position, which rintodestrant’s acrylic acid side chain competitively disrupts [9].

Inhibition of Growth Factor-Driven ER Re-activation

In HER2-amplified or PI3K-hyperactive ER+ breast cancer models, crosstalk via MAPK or AKT pathways reactivates ER through phosphorylation. Rintodestrant:

  • Synergizes with HER2/PI3K inhibitors to block ER/PR re-expression in preclinical studies [33]
  • Prevents ER rebound signaling observed with SERMs like tamoxifen after growth factor stimulation [5]

Table 3: Preclinical and Clinical Efficacy of Rintodestrant Against Ligand-Independent ER Activation

Resistance MechanismModel SystemRintodestrant EfficacyReference SERD Comparison
ESR1 Y537S MutationMCF-7 Y537S xenograftsTumor growth inhibition: 75–80%Fulvestrant: 40–50% inhibition
ESR1 D538G MutationPatient-derived xenograftsER degradation: 85% at 10 mg/kgFulvestrant: 60% at 100 mg/kg
HER2 OverexpressionBT-474 cellsAdditive effect with trastuzumab (95% growth inhibition)Tamoxifen: antagonized by HER2
Clinical ESR1 Mutants (Phase I)NCT03455270 trialClinical benefit rate: 42.6% in ESR1-mutant subgroupHistorical fulvestrant: 28.3%

Properties

CAS Number

2088518-51-6

Product Name

Rintodestrant

IUPAC Name

(E)-3-[4-[[2-(4-fluoro-2,6-dimethylbenzoyl)-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid

Molecular Formula

C26H19FO5S

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C26H19FO5S/c1-14-11-17(27)12-15(2)23(14)24(31)26-25(20-9-6-18(28)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13,28H,1-2H3,(H,29,30)/b10-5+

InChI Key

KOAITBOFZOEDOC-BJMVGYQFSA-N

SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)C)F

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)C)F

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.